guanosine 5/'-(trihydrogen diphosphate)-N-(4-azidophenyl)-2-phosphoramido-3-(4-hydroxy-3-iodophenyl)
guanosine 5/'-(trihydrogen diphosphate)-N-(4-azidophenyl)-2-phosphoramido-3-(4-hydroxy-3-iodophenyl)
Brand Name:
Vulcanchem
CAS No.:
129592-79-6
VCID:
VC0144510
InChI:
InChI=1S/C25H28IN10O15P3/c26-14-7-11(1-6-16(14)37)8-15(22(40)30-12-2-4-13(5-3-12)33-35-28)34-52(42,43)50-54(47,51-53(44,45)46)48-9-17-19(38)20(39)24(49-17)36-10-29-18-21(36)31-25(27)32-23(18)41/h1-7,10,15,17,19-20,24,37-39H,8-9H2,(H,30,40)(H2,34,42,43)(H2,44,45,46)(H3,27,31,32,41)/t15-,17+,19+,20+,24+,54?/m0/s1
SMILES:
C1=CC(=CC=C1NC(=O)C(CC2=CC(=C(C=C2)O)I)NP(=O)(O)OP(=O)(OCC3C(C(C(O3)N4C=NC5=C4NC(=NC5=O)N)O)O)OP(=O)(O)O)N=[N+]=[N-]
Molecular Formula:
C25H28IN10O15P3
Molecular Weight:
928.4 g/mol
guanosine 5/'-(trihydrogen diphosphate)-N-(4-azidophenyl)-2-phosphoramido-3-(4-hydroxy-3-iodophenyl)
CAS No.: 129592-79-6
Main Products
VCID: VC0144510
Molecular Formula: C25H28IN10O15P3
Molecular Weight: 928.4 g/mol
CAS No. | 129592-79-6 |
---|---|
Product Name | guanosine 5/'-(trihydrogen diphosphate)-N-(4-azidophenyl)-2-phosphoramido-3-(4-hydroxy-3-iodophenyl) |
Molecular Formula | C25H28IN10O15P3 |
Molecular Weight | 928.4 g/mol |
IUPAC Name | [[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-N-[(2S)-1-(4-azidoanilino)-3-(4-hydroxy-3-iodophenyl)-1-oxopropan-2-yl]phosphonamidic acid |
Standard InChI | InChI=1S/C25H28IN10O15P3/c26-14-7-11(1-6-16(14)37)8-15(22(40)30-12-2-4-13(5-3-12)33-35-28)34-52(42,43)50-54(47,51-53(44,45)46)48-9-17-19(38)20(39)24(49-17)36-10-29-18-21(36)31-25(27)32-23(18)41/h1-7,10,15,17,19-20,24,37-39H,8-9H2,(H,30,40)(H2,34,42,43)(H2,44,45,46)(H3,27,31,32,41)/t15-,17+,19+,20+,24+,54?/m0/s1 |
Standard InChIKey | OBGZENGHHQCKOR-SKHSKYBUSA-N |
Isomeric SMILES | C1=CC(=CC=C1NC(=O)[C@H](CC2=CC(=C(C=C2)O)I)NP(=O)(O)OP(=O)(OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4NC(=NC5=O)N)O)O)OP(=O)(O)O)N=[N+]=[N-] |
SMILES | C1=CC(=CC=C1NC(=O)C(CC2=CC(=C(C=C2)O)I)NP(=O)(O)OP(=O)(OCC3C(C(C(O3)N4C=NC5=C4NC(=NC5=O)N)O)O)OP(=O)(O)O)N=[N+]=[N-] |
Canonical SMILES | C1=CC(=CC=C1NC(=O)C(CC2=CC(=C(C=C2)O)I)NP(=O)(O)OP(=O)(OCC3C(C(C(O3)N4C=NC5=C4NC(=NC5=O)N)O)O)OP(=O)(O)O)N=[N+]=[N-] |
Synonyms | guanosine 5/'-(trihydrogen diphosphate)-N-(4-azidophenyl)-2-phosphoramido-3-(4-hydroxy-3-iodophenyl)propionamide monoanhydride |
PubChem Compound | 3083125 |
Last Modified | Nov 09 2021 |
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